![molecular formula C17H14N2O7S2 B2750611 N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide CAS No. 324773-70-8](/img/structure/B2750611.png)

N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

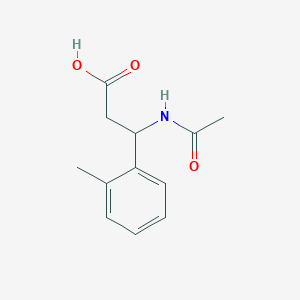

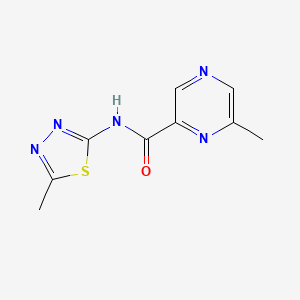

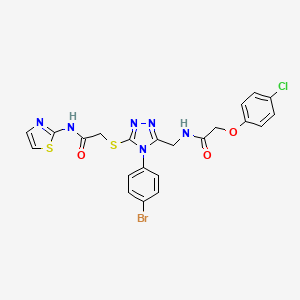

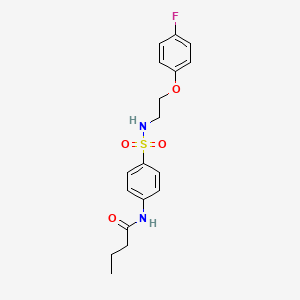

Beschreibung

Typically, a compound’s description includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical processes .

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Wissenschaftliche Forschungsanwendungen

- Application : Researchers have developed a method to form N-sulfonyl imines from aldehydes, sulfonamides, and iodobenzene diacetate (PIDA) under mild conditions. This alternative approach avoids the need for pre-installed amines and utilizes stable, readily available reagents .

- Application : The selenolo derivative of N-[(4-aminophenyl)sulfonyl]acetamide exhibited strong bactericidal effects against various organisms. Notably, it showed efficacy against Serratia marcescens, Staphylococcus aureus, and Escherichia coli .

- Application : Novel 2-(arylamino)acetamides and N-arylacetamides were synthesized and evaluated for antimicrobial activity. Additionally, they were screened for cytotoxic effects against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .

Drug Discovery and Development: N-Sulfonyl Imines

Antibacterial Properties: Selenolo Derivative

Antimicrobial and Cytotoxic Activity: N-Arylacetamides

Electrophilic Reactions: N-Sulfonyl Imines as Intermediates

Wirkmechanismus

Target of Action

The primary targets of N-{[7-(acetamidosulfonyl)-9-oxo-9H-fluoren-2-yl]sulfonyl}acetamide, also known as N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide or Oprea1_391907, are enzymes such as dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication .

Mode of Action

This compound acts as a competitive inhibitor of DHFR . By binding to the active site of DHFR, it prevents the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides . This inhibition disrupts DNA replication, leading to cell death .

Biochemical Pathways

The compound affects the folic acid metabolism cycle . By inhibiting DHFR, it disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to a decrease in the production of thymidine monophosphate, a precursor of the DNA nucleotide thymidine . This disruption of the folic acid pathway leads to a halt in DNA synthesis and cell replication .

Pharmacokinetics

Similar sulfonamide derivatives are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The inhibition of DHFR and subsequent disruption of DNA synthesis lead to cell death . This makes the compound potentially useful in treating conditions characterized by rapid cell proliferation, such as cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ionization state and thus its ability to bind to DHFR . Additionally, the presence of other drugs or substances that also bind to DHFR could potentially affect the compound’s efficacy .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O7S2/c1-9(20)18-27(23,24)11-3-5-13-14-6-4-12(28(25,26)19-10(2)21)8-16(14)17(22)15(13)7-11/h3-8H,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZOFMVSWUTPPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2750528.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2750530.png)

![4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B2750532.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)propanamide](/img/structure/B2750535.png)

![2-[cyano(phenyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2750537.png)

![(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol](/img/structure/B2750538.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2750539.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2750541.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B2750545.png)